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Compound of Interest

Compound Name: Cap1-6D

Cat. No.: B15597365 Get Quote

An in-depth look at Cap1-6D and other leading carcinoembryonic antigen (CEA)-targeting

immunotherapies, supported by clinical and preclinical data.

The carcinoembryonic antigen (CEA) remains a compelling target for cancer immunotherapy

due to its overexpression in a wide array of adenocarcinomas, including colorectal, pancreatic,

and non-small cell lung cancers.[1] This has led to the development of numerous vaccine

strategies aimed at breaking immune tolerance and eliciting a potent anti-tumor response. This

guide provides a comparative analysis of a promising peptide vaccine, Cap1-6D, with other

notable CEA-based cancer vaccines, focusing on their underlying mechanisms, clinical

efficacy, and immunogenicity based on available experimental data.

Overview of Compared Vaccines
This guide focuses on a selection of CEA-based vaccines that represent diverse technological

platforms:

Cap1-6D: A synthetic peptide vaccine. It is a modified version of the native CEA peptide

CAP1, designed to enhance its binding to HLA-A2 molecules and stimulate a more potent

cytotoxic T-lymphocyte (CTL) response.[2][3]

PANVAC (MVA-CEA-TRICOM): A viral vector-based vaccine. It utilizes a poxvirus vector to

deliver the genes for CEA and a triad of co-stimulatory molecules (TRICOM: B7.1, ICAM-1,

and LFA-3) to enhance T-cell activation.[4][5]
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CeaVac (3H1): An anti-idiotype antibody vaccine. This vaccine uses an antibody that mimics

a CEA epitope to induce an anti-CEA immune response.[6][7]

Ad5 [E1-, E2b-]-CEA(6D): An adenovirus-based vector vaccine. This platform uses a

modified adenovirus to deliver the CEA(6D) gene, a variant of CEA designed for enhanced

immunogenicity.[8][9]

Comparative Data Summary
The following tables summarize the available quantitative data from clinical trials of Cap1-6D
and other CEA-based cancer vaccines. It is important to note that these are not from head-to-

head comparison trials, and patient populations and study designs may vary.

Table 1: Clinical Efficacy
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Vaccine
Platform

Vaccine
Name

Cancer
Type

Phase
Key Clinical
Outcomes

Citation(s)

Peptide

Vaccine
Cap1-6D

Pancreatic

Adenocarcino

ma

I

One patient

with a

complete

radiological

response and

another with

stable

disease for

11 months

were

observed at

higher doses.

Seven of 19

patients

remained

alive at a

minimum of

32 months

from trial

initiation.[2]

[2]

Viral Vector

(Poxvirus)
PANVAC

Metastatic

Breast

Cancer

Pilot

Median Time

to

Progression:

2.5 months;

Median

Overall

Survival: 13.7

months. One

patient had a

complete

response.[4]

[4]
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Viral Vector

(Poxvirus)
PANVAC

Metastatic

Ovarian

Cancer

Pilot

Median Time

to

Progression:

2 months;

Median

Overall

Survival: 15.0

months.[4]

[4]

Viral Vector

(Poxvirus)

PANVAC +/-

Dendritic

Cells

Resected

Metastatic

Colorectal

Cancer

II

2-year

Recurrence-

Free Survival:

55%

(PANVAC +

GM-CSF) vs.

47%

(DC/PANVAC

). Vaccinated

patients

showed

superior

survival

compared to

a

contemporary

unvaccinated

group.[10]

[10]

Anti-idiotype

Antibody

CeaVac

(3H1)

Resected

Colon Cancer

(Dukes' B, C,

and D)

N/A 3 of 15

patients with

Dukes' B and

C disease

progressed. 7

of 8 patients

with

completely

resected

Dukes' D

[6]
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disease

remained on

study.[6]

Viral Vector

(Adenovirus)

Ad5 [E1-,

E2b-]-

CEA(6D)

Advanced

CEA-

expressing

Malignancies

I/II

1-year

survival was

54%. Two

patients with

stable

disease

remained so

during the

study.[9]

[9]

Table 2: Immunogenicity
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Vaccine
Platform

Vaccine
Name

Cancer
Type

Phase
Immunol
ogical
Endpoint

Results
Citation(s
)

Peptide

Vaccine
Cap1-6D

Pancreatic

Adenocarci

noma

I

CTL

Response

(IFN-γ

ELISPOT)

Dose-

dependent

response.

Mean

spots per

10^4 CD8+

cells: 37

(10µg),

126

(100µg),

248

(1000µg).

CTL

responses

developed

in 20%

(10µg),

60%

(100µg),

and 100%

(1000µg)

of patients.

[2]

[2]

Viral Vector

(Poxvirus)
PANVAC

Metastatic

Carcinoma
Pilot

CEA/MUC-

1 Specific

T-cell

Response

Immune

responses

to MUC-1

and/or

CEA were

seen in 9

of 16

patients

tested.[11]

[11]
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Viral Vector

(Poxvirus)

PANVAC

+/-

Dendritic

Cells

Resected

Metastatic

Colorectal

Cancer

II

CEA-

Specific T-

cell

Response

(ELISPOT)

The rate

and

magnitude

of T-cell

responses

against

CEA were

statistically

similar

between

study

arms.[10]

[10]

Anti-

idiotype

Antibody

CeaVac

(3H1)

Resected

Colon

Cancer

N/A

Humoral

and

Cellular

Immune

Response

All 32

patients

generated

high-titer

IgG and T-

cell

proliferativ

e immune

responses

against

CEA.[6]

[6]

Viral Vector

(Adenoviru

s)

Ad5 [E1-,

E2b-]-

CEA(6D)

Advanced

CEA-

expressing

Malignanci

es

I/II CEA-

Specific

Cell-

Mediated

Immunity

(ELISPOT)

Increasing

doses

induced

higher

CEA-

specific

CMI

responses,

despite

pre-

existing

Ad5

immunity in

[9]
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75% of

patients.[9]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are representative protocols for key experiments cited in the evaluation of

these vaccines.

IFN-γ ELISPOT Assay for Detecting CEA-Specific T-Cell
Response
This protocol is a generalized representation based on methodologies described in the cited

clinical trials for assessing T-cell immunogenicity.[2][12][13][14]

Objective: To quantify the frequency of CEA-specific, IFN-γ-secreting T-cells in peripheral blood

mononuclear cells (PBMCs) of vaccinated patients.

Materials:

96-well PVDF membrane plates

Anti-human IFN-γ capture antibody

Biotinylated anti-human IFN-γ detection antibody

Streptavidin-alkaline phosphatase (or similar enzyme conjugate)

BCIP/NBT substrate (or appropriate substrate for the chosen enzyme)

Recombinant human IL-2

CEA-specific peptides (e.g., CAP1-6D) and control peptides (e.g., from irrelevant antigens

like HIV)

Ficoll-Paque for PBMC isolation
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Complete RPMI-1640 medium

Procedure:

Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-γ capture antibody

overnight at 4°C.

Blocking: Wash the plates and block with sterile PBS containing 1% BSA for 2 hours at room

temperature.

Cell Plating: Isolate PBMCs from patient blood samples using Ficoll-Paque density gradient

centrifugation. Resuspend the cells in complete RPMI medium. Add 2 x 10^5 PBMCs per

well to the coated and blocked plate.

Stimulation: Add CEA-specific peptides (e.g., CAP1-6D at 10 µg/mL) to the respective wells.

Use a negative control (medium alone or an irrelevant peptide) and a positive control (e.g.,

phytohemagglutinin).

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

Detection:

Wash the plates to remove cells.

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room

temperature.

Wash and add the streptavidin-enzyme conjugate, followed by incubation for 1 hour at

room temperature.

Wash again and add the substrate solution.

Spot Development and Analysis: Allow the spots to develop. Once spots are visible, wash

the plate with distilled water to stop the reaction and allow it to dry. Count the spots using an

automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-

secreting cells.
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Signaling Pathways and Experimental Workflows
The diverse mechanisms of action of these vaccines are illustrated below using Graphviz

diagrams.
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Click to download full resolution via product page

Caption: Signaling pathway of the Cap1-6D peptide vaccine.
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Caption: Mechanism of action for the PANVAC viral vector vaccine.
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Caption: Immune cascade initiated by the CeaVac anti-idiotype vaccine.
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Caption: General experimental workflow for CTL response monitoring.

Discussion and Future Directions
The landscape of CEA-based cancer vaccines is diverse, with each platform demonstrating a

unique profile of immunogenicity and clinical activity. Peptide vaccines like Cap1-6D offer the

advantages of safety and ease of manufacture, with data suggesting a clear dose-dependent
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immunogenicity.[2] However, their efficacy can be limited by the need for potent adjuvants and

the potential for T-cell tolerance.

Viral vector vaccines, such as PANVAC and Ad5 [E1-, E2b-]-CEA(6D), have shown the ability

to induce robust T-cell responses, likely due to the intrinsic adjuvant properties of the viral

vectors and the inclusion of co-stimulatory molecules.[4][5][9] The prime-boost strategy

employed with PANVAC may further enhance the magnitude and breadth of the immune

response. A key challenge for viral vectors is pre-existing immunity in the population, although

the Ad5 [E1-, E2b-]-CEA(6D) vector is designed to mitigate this issue.[9]

Anti-idiotype antibody vaccines like CeaVac represent a distinct approach that can induce both

humoral and cellular immunity.[6] The ability to generate a specific anti-CEA response without

the need for the antigen itself is a notable feature of this platform.

While direct comparative trials are lacking, the available data suggest that viral vector-based

approaches may induce more potent immune responses compared to peptide vaccines alone.

[1] However, the optimal platform may vary depending on the clinical context, including cancer

type, disease stage, and prior treatments.

Future research will likely focus on combination strategies, such as pairing these vaccines with

checkpoint inhibitors to overcome the immunosuppressive tumor microenvironment.

Additionally, the development of personalized vaccines based on neoantigens is a rapidly

advancing field that may offer even greater specificity and efficacy. Continued rigorous clinical

investigation, with standardized immunological monitoring, will be essential to fully realize the

potential of CEA-based cancer vaccines in the treatment of cancer.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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